[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea is a chemical compound with the molecular formula C7H11N5O3 and a molecular weight of 213.19 g/mol It is known for its unique structure, which includes an imidazolidinone ring and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea typically involves the reaction of 4-ethyl-2,5-dioxoimidazolidin-4-ylmethylideneamine with urea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalysts, such as metal oxides, can enhance the reaction rate and yield. Additionally, solvent recycling and purification steps are implemented to minimize waste and improve the overall efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of [(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea stands out due to its unique combination of an imidazolidinone ring and a urea moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5454-67-1 |
---|---|
Molekularformel |
C7H11N5O3 |
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea |
InChI |
InChI=1S/C7H11N5O3/c1-2-7(3-9-12-5(8)14)4(13)10-6(15)11-7/h3H,2H2,1H3,(H3,8,12,14)(H2,10,11,13,15)/b9-3+ |
InChI-Schlüssel |
DLKSFTNULMBYEZ-YCRREMRBSA-N |
Isomerische SMILES |
CCC1(C(=O)NC(=O)N1)/C=N/NC(=O)N |
Kanonische SMILES |
CCC1(C(=O)NC(=O)N1)C=NNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.